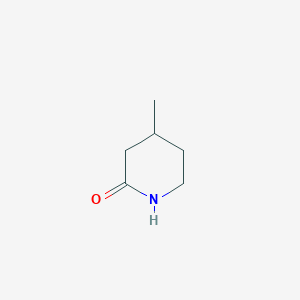

4-Methylpiperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSGHGGLRADEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methylpiperidin-2-one chemical structure and properties

An In-Depth Technical Guide to 4-Methylpiperidin-2-one: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic organic compound featuring a piperidine ring, which is a foundational scaffold in medicinal chemistry.[1] The piperidine ring system is a ubiquitous structural motif found in a wide array of pharmaceuticals and natural products due to its favorable physicochemical properties and its capacity to interact with diverse biological targets.[2] As a derivative, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of central nervous system agents and analgesics.[3] Its structure allows for functionalization at multiple sites, making it a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, analysis, and applications of this compound for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

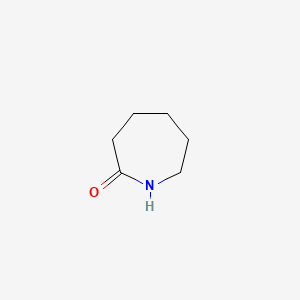

The structural foundation of this compound is a six-membered ring containing one nitrogen atom (a lactam). A methyl group is substituted at the 4-position, and a carbonyl group is present at the 2-position.

References

A Spectroscopic Guide to 4-Methylpiperidin-2-one: Structure, Characterization, and Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methylpiperidin-2-one (C₆H₁₁NO), a heterocyclic compound of interest in chemical synthesis and drug development. As a lactam, its structural confirmation and purity assessment are critically dependent on a multi-technique spectroscopic approach. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of analytical chemistry and supported by field-proven insights. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently replicate and interpret their own findings.

Introduction: The Molecular Profile of this compound

This compound is a derivative of piperidine featuring a carbonyl group at the 2-position and a methyl group at the 4-position. This substitution pattern introduces a chiral center at the C4 carbon, leading to the existence of (R) and (S) enantiomers. The presence of the amide (lactam) functional group and the stereochemistry of the molecule are key structural features that are definitively elucidated by the spectroscopic techniques discussed below. Understanding these features is paramount for its application as a building block in the synthesis of more complex molecules.

Molecular Structure and Properties:

-

Molecular Formula: C₆H₁₁NO

-

Molecular Weight: 113.16 g/mol

-

Monoisotopic Mass: 113.084063974 Da

-

CAS Number: 165385-79-5 ((4R)-isomer)

The following sections will detail the expected spectral output from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a comprehensive spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

Methodologies for NMR Data Acquisition

High-quality NMR data is predicated on correct sample preparation and instrument parameterization. The following protocol is a validated starting point for obtaining clean, high-resolution spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent with a known residual peak is crucial for referencing the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling patterns, and integration (relative number of protons). The interpretation relies on understanding how the electron-withdrawing carbonyl group and the alkyl substitutions influence the chemical shifts of adjacent protons.

Note: Specific, experimentally verified chemical shift and coupling constant data from a primary literature source for this compound is not publicly available at the time of this writing. The data presented in Table 1 is a predicted and interpreted spectrum based on established principles of NMR spectroscopy and data from closely related structures. Researchers should use this as a guide and verify against their own experimental data.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~6.0-7.0 | br s | 1H | NH | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be highly variable depending on concentration and solvent. |

| ~3.2-3.4 | m | 2H | C6-H ₂ (axial & equatorial) | These protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield. They will appear as a complex multiplet due to coupling with each other and C5 protons. |

| ~2.3-2.5 | m | 2H | C3-H ₂ (axial & equatorial) | These protons are alpha to the carbonyl group, which is strongly electron-withdrawing, causing a significant downfield shift. They will show complex coupling with each other and the C4 proton. |

| ~2.0-2.2 | m | 1H | C4-H | This methine proton is coupled to the C3 and C5 methylene groups and the methyl group protons, resulting in a complex multiplet. |

| ~1.8-2.0 | m | 1H | C5-H (axial) | The axial and equatorial protons at C5 are diastereotopic and will have different chemical shifts and coupling constants, leading to complex splitting patterns. |

| ~1.4-1.6 | m | 1H | C5-H (equatorial) | See above. |

| ~1.05 | d | 3H | C4-CH ₃ | The methyl group protons are coupled to the C4 methine proton, resulting in a doublet. Its upfield shift is characteristic of an alkyl group not directly attached to a heteroatom. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing definitive evidence for the key functional groups.

Note: As with the ¹H NMR data, the following table represents a predicted spectrum based on established chemical shift correlations.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~175 | C 2 (C=O) | The carbonyl carbon of a lactam typically resonates in this downfield region. |

| ~48-52 | C 6 | This carbon is attached to the nitrogen, resulting in a downfield shift compared to a standard alkane. |

| ~35-40 | C 3 | The carbon alpha to the carbonyl group is shifted downfield. |

| ~30-35 | C 5 | A typical methylene carbon in a piperidine ring. |

| ~28-32 | C 4 | The methine carbon bearing the methyl group. |

| ~20-23 | C4-C H₃ | The methyl carbon appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.

Methodology for IR Data Acquisition

Experimental Protocol: ATR-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

-

Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by absorptions from the N-H and C=O bonds of the lactam ring and the C-H bonds of the alkyl portions.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation and Insights |

| ~3200 | N-H stretch | Medium-Strong | This absorption is characteristic of a secondary amide (lactam). The peak may be broad, especially in the presence of hydrogen bonding. |

| ~2850-2960 | C-H stretch (sp³) | Strong | These bands correspond to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups in the piperidine ring. |

| ~1650-1680 | C=O stretch (amide I) | Strong | This is one of the most intense and characteristic peaks in the spectrum, confirming the presence of the lactam carbonyl group. Its position is indicative of a six-membered ring lactam. |

| ~1450-1470 | CH₂/CH₃ bend (scissoring) | Medium | These absorptions are due to the bending vibrations of the alkyl groups. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Methodology for MS Data Acquisition

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, commonly coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

-

Sample Introduction: Inject a dilute solution of the compound into the GC. The GC will separate the compound from the solvent and any impurities before it enters the MS source.

-

Ionization: In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

MS Data and Fragmentation Analysis

The EI mass spectrum will show a molecular ion peak (M⁺·) corresponding to the molecular weight of the compound, along with a series of fragment peaks that reveal the molecule's connectivity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Interpretation and Insights |

| 113 | [M]⁺· (Molecular Ion) | This peak confirms the molecular weight of the compound (C₆H₁₁NO). Its presence is crucial for confirming the identity of the analyte. |

| 98 | [M - CH₃]⁺ | Loss of the methyl group from the C4 position is a likely fragmentation pathway, resulting in a peak at m/z 98. |

| 85 | [M - CO]⁺· or [M - C₂H₄]⁺· | Loss of a neutral carbon monoxide molecule via cleavage of the lactam ring. Alternatively, cleavage could lead to the loss of ethene. |

| 70 | [M - CH₃ - CO]⁺ | A subsequent fragmentation involving the loss of carbon monoxide from the [M - CH₃]⁺ ion. |

| 56 | [C₃H₆N]⁺ or [C₄H₈]⁺· | Alpha-cleavage next to the nitrogen or fragmentation of the carbocyclic portion of the ring can lead to smaller, stable fragments like this. |

| 42 | [C₂H₄N]⁺ or [C₃H₆]⁺· | Further fragmentation can lead to smaller ions. The peak at m/z 42 is common in nitrogen-containing aliphatic compounds. |

The logical relationship between the molecular ion and its primary fragments can be visualized to better understand the fragmentation cascade.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the piperidone ring. IR spectroscopy provides clear evidence of the key lactam functional group through its characteristic N-H and C=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques form an essential analytical workflow for any researcher or drug development professional working with this compound, ensuring its identity, purity, and structural integrity.

The Piperidinone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among its derivatives, the piperidinone core, a six-membered heterocycle containing a ketone functional group, has garnered significant attention for its synthetic tractability and the diverse pharmacological activities exhibited by its substituted analogs.[3][4] This guide provides a comprehensive exploration of the biological activities of substituted piperidinone scaffolds, delving into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By synthesizing technical data with mechanistic insights and detailed experimental protocols, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

Introduction: The Versatility of the Piperidinone Core

The piperidinone scaffold offers a unique combination of structural features that make it an attractive starting point for drug design. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[5] Furthermore, the presence of the nitrogen atom and the carbonyl group provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding affinity.[5] The synthetic accessibility of piperidones, often through multicomponent reactions or the hydrogenation of pyridine precursors, further enhances their appeal in medicinal chemistry.[1]

This guide will systematically explore the major therapeutic areas where substituted piperidinones have shown significant promise, providing a detailed analysis of their mechanisms of action and the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted piperidinones have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which piperidinone derivatives exert their anticancer effects is through the induction of apoptosis. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to reduce the growth of various hematological cancer cell lines.[3] Mechanistic studies revealed that these compounds increase the mRNA expression of pro-apoptotic genes, such as p53 and Bax.[3]

Similarly, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have demonstrated potent antiproliferative activity.[6] These compounds were found to cause a significant increase in reactive oxygen species (ROS), ultimately leading to apoptosis in melanoma cells.[6] Furthermore, some derivatives induced cell cycle arrest at different phases; for example, one compound arrested melanoma cells in the G1 phase, while another led to an accumulation of cells in the G2/M phase.[6]

Inhibition of Key Signaling Pathways

The anticancer activity of piperidinones is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression. Several 4-piperidone-based curcuminoids have been synthesized and shown to inhibit the TNF-α-induced activation of NF-κB.[7] This inhibition of the NF-κB pathway contributes to their anti-inflammatory and antiproliferative effects.[7][8]

-

PI3K/Akt and ERK Pathways: The PI3K/Akt and ERK signaling pathways are crucial for cell survival and proliferation. Certain piperidone monocarbonyl curcumin analogues have been shown to inhibit the expression of AKT and ERK, leading to reduced growth of lung cancer cells.[9]

-

Topoisomerase Inhibition: Topoisomerases are enzymes essential for DNA replication and transcription. Some 3,5-bis(ylidene)-4-piperidone derivatives have been identified as dual inhibitors of human topoisomerase I and IIα, providing a clear mechanism for their antiproliferative properties.[8]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Certain halogenated piperidone curcuminoids have exhibited anti-angiogenic activity by inhibiting the formation of sub-intestinal veins in zebrafish embryos.[6]

Data Summary: Anticancer Activity of Representative Piperidinone Scaffolds

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Induction of p53 and Bax expression | [3] |

| Halogenated bis(methoxybenzylidene)-4-piperidones | Melanoma (518A2), Colon (HCT116) | ROS generation, apoptosis, cell cycle arrest, anti-angiogenesis | [6] |

| 4-Piperidone based curcuminoids | Myeloid leukemia (KBM5), Colon (HCT116) | Inhibition of TNF-α-induced NF-κB activation | [7] |

| Piperidone monocarbonyl curcumin analogues | Lung (A549) | Inhibition of AKT and ERK expression | [9] |

| 3,5-Bis(ylidene)-4-piperidones | Colon (HCT116), Breast (MCF7) | Topoisomerase I and IIα inhibition | [8] |

Anti-Inflammatory Properties: Modulating Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Substituted piperidinones have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory response.[8][10]

Inhibition of Pro-inflammatory Cytokines and Mediators

Several diarylidene-N-methyl-4-piperidones have been shown to reduce the levels of inflammatory markers and nitric oxide (NO) in inflamed macrophage cells to an extent similar to or better than curcumin.[10] These compounds effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8][11]

COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation. Certain N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have shown enhanced inhibitory properties against COX-1 and COX-2, with a notable selectivity towards COX-2.[8]

Workflow for Assessing Anti-Inflammatory Activity

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the substituted piperidinone compounds for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for another 24 hours.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent.

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[12] Substituted piperidinones have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[12]

Broad-Spectrum Antibacterial and Antifungal Effects

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have exhibited significant in vitro antibacterial activity against various strains, with some compounds showing activity comparable to ampicillin.[12] These derivatives also displayed potent antifungal activity against a range of fungal species, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans.[12]

Furthermore, piperidone monocarbonyl curcumin analogues have shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds demonstrating better efficacy than antibiotics like tobramycin and penicillin.[9]

Data Summary: Antimicrobial Activity of Piperidinone Derivatives

| Compound Class | Target Organism(s) | Activity | Reference(s) |

| Thiosemicarbazone derivatives of piperidin-4-ones | S. aureus, E. coli, B. subtilis | Good antibacterial activity | [12] |

| M. gypseum, M. canis, T. rubrum | Significant antifungal activity | [12] | |

| Piperidone monocarbonyl curcumin analogues | Methicillin-resistant S. aureus (MRSA) | Potent anti-MRSA effect | [9] |

| N-acyl-3,5-bis(ylidene)-4-piperidones | Plasmodium falciparum (drug-resistant strains) | Potent antimalarial properties | [13] |

Neuroprotective Effects: Combating Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease represent a significant unmet medical need. Substituted piperidinones have shown promise as neuroprotective agents by targeting multiple pathological processes.

Inhibition of β-Amyloid Aggregation and Neuroinflammation

A series of novel 2-piperidone derivatives were designed and found to be potent inhibitors of Aβ(1-42) self-aggregation, a key event in the pathogenesis of Alzheimer's disease.[11] Some of these compounds also exhibited anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial cells and could prevent neuronal cell death mediated by microglial activation.[11]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease. A series of 3,5-bis(ylidene)-4-piperidones have demonstrated promising inhibitory activity against both AChE and BChE.[8]

Signaling Pathway in Alzheimer's Disease and Potential Intervention by Piperidinones

Caption: Potential mechanisms of neuroprotection by piperidinone derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of substituted piperidinones are intricately linked to their structural features. SAR studies have revealed that the nature and position of substituents on the piperidinone ring are critical for potency and selectivity.[14][15] For example, the introduction of electron-withdrawing groups can enhance antioxidant and antimicrobial activities.[16]

Future research in this area should focus on:

-

Rational Design: Utilizing computational modeling and docking studies to design novel piperidinone derivatives with improved target specificity and reduced off-target effects.

-

Combinatorial Chemistry: Employing combinatorial approaches to generate diverse libraries of substituted piperidinones for high-throughput screening.

-

Pharmacokinetic Optimization: Modifying the piperidinone scaffold to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.[5]

-

Clinical Translation: Advancing the most promising lead compounds into preclinical and clinical development.

Conclusion

Substituted piperidinone scaffolds represent a highly versatile and privileged class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents underscores their significant potential in drug discovery. The continued exploration of the chemical space around the piperidinone core, guided by a deep understanding of SAR and mechanistic principles, is poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 14. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of 4-Methylpiperidin-2-one: Chair and Boat Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational landscape of 4-Methylpiperidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the nuanced energetic and structural differences between its principal conformers: the chair and boat forms. By integrating theoretical principles with practical computational and spectroscopic methodologies, this document serves as an in-depth resource for professionals engaged in drug design and molecular modeling. The guide elucidates the factors governing conformational preference, with a particular focus on the stability of chair conformations with equatorial versus axial substituents, and the higher energy profiles of boat and twist-boat forms. Detailed protocols for computational analysis using molecular mechanics and quantum mechanics, alongside experimental validation via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are presented to provide a self-validating framework for conformational inquiry.

Introduction: The Significance of Piperidinone Scaffolds

The piperidine ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Piperidinones, as key intermediates in their synthesis, are of paramount importance.[1][2] The three-dimensional arrangement of atoms, or conformation, of these cyclic structures dictates their physical, chemical, and biological properties. A thorough understanding of the conformational preferences of substituted piperidinones, such as this compound, is therefore critical for the rational design of novel therapeutics with enhanced efficacy and specificity.

This guide focuses on this compound as a model system to explore the principles of conformational analysis. We will dissect the energetic penalties and stabilizing interactions that lead to the predominance of specific chair conformations and the relative instability of the boat and twist-boat forms.

Theoretical Framework: Unpacking Conformational Isomerism in Cyclic Systems

The spatial arrangement of atoms in cyclic molecules is governed by a delicate balance of competing energetic factors. The most stable conformation will be the one that minimizes the overall strain on the molecule.

Key Factors Influencing Conformational Stability:

-

Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from their ideal values. For sp³-hybridized carbons, the ideal tetrahedral angle is 109.5°.

-

Torsional Strain (Pitzer Strain): This is the repulsion between electron clouds of adjacent bonds. It is minimized when bonds are in a staggered conformation and maximized in an eclipsed conformation.

-

Steric Strain (van der Waals Strain): This results from non-bonded atoms being forced into close proximity, leading to repulsive interactions. A particularly important manifestation in cyclohexane and piperidine rings is the 1,3-diaxial interaction , where axial substituents on carbons 1 and 3 sterically hinder each other.[3]

The chair conformation of a six-membered ring, like piperidine, is exceptionally stable because it effectively minimizes all three types of strain.[4] Conversely, the boat conformation suffers from significant torsional strain due to eclipsing interactions and steric strain from "flagpole" interactions between substituents on the "prow" and "stern" of the boat. The twist-boat conformation is a slightly more stable intermediate between the chair and boat forms.[4]

Conformational Analysis of this compound: The Chair Conformations

This compound can exist in two primary chair conformations that are in equilibrium through a process called ring flipping. These are distinguished by the orientation of the methyl group at the C4 position.

-

Chair A: Axial Methyl Group: The methyl group is oriented parallel to the principal axis of the ring.

-

Chair B: Equatorial Methyl Group: The methyl group is oriented away from the principal axis of the ring.

The conformer with the equatorial methyl group is significantly more stable.[3] This is due to the presence of unfavorable 1,3-diaxial interactions in the axial conformer, where the methyl group experiences steric repulsion with the axial hydrogens on C2 and C6.[3] The energy difference between the axial and equatorial conformers of methylcyclohexane is approximately 7.6 kJ/mol.[3]

Caption: Interconversion of the two chair conformations of this compound.

Conformational Analysis of this compound: The Boat and Twist-Boat Conformations

While less stable than the chair conformations, the boat and twist-boat forms are important intermediates in the ring-flipping process.

-

Boat Conformation: This conformer is characterized by two "flagpole" positions (at C2 and C5 in the piperidinone ring) that can lead to significant steric repulsion. Additionally, several C-C bonds are eclipsed, resulting in high torsional strain.

-

Twist-Boat Conformation: By slightly twisting, the boat conformation can alleviate some of the flagpole and eclipsing interactions, making the twist-boat more stable than the true boat form, but still significantly less stable than the chair conformation. The chair conformation is approximately 5.5 kcal/mol more stable than the twist-boat.[4]

References

4-Methylpiperidin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the concept of "privileged structures" has emerged as a cornerstone of efficient medicinal chemistry. These are molecular scaffolds endowed with the ability to bind to multiple, often unrelated, biological targets through strategic functionalization. This guide delves into the 4-methylpiperidin-2-one core, a compelling example of such a privileged structure. We will explore its stereospecific synthesis, conformational nuances, and its role as a versatile template in the design of novel therapeutics. Through an analysis of key clinical candidates and structure-activity relationship (SAR) studies, this document will illuminate the strategic advantages conferred by this scaffold, providing researchers with a comprehensive understanding of its potential in developing next-generation pharmaceuticals.

The Privileged Structure Concept: An Introduction

The term "privileged structure" was first introduced to describe molecular frameworks that appear in a variety of biologically active compounds, often targeting different receptors or enzymes.[1][2] These scaffolds are not merely inert skeletons; they present a specific three-dimensional arrangement of functional groups that is conducive to binding with high affinity to protein targets.[3][4] The utility of privileged structures lies in their ability to serve as a starting point for the creation of compound libraries with a higher probability of biological relevance, thereby accelerating the hit-to-lead optimization process.[1] Key characteristics of these frameworks include synthetic accessibility, chemical stability, and favorable pharmacokinetic properties.[2]

The this compound scaffold, a cyclic lactam, embodies these characteristics. Its rigid, yet conformable, six-membered ring, decorated with a stereocenter at the 4-position, provides a well-defined vector for substituent placement. The lactam functionality offers a hydrogen bond donor (N-H) and acceptor (C=O), crucial for anchoring the molecule within a protein's binding site. This guide will dissect the unique attributes of this scaffold that position it as a valuable tool in the medicinal chemist's armamentarium.

Stereoselective Synthesis of the this compound Core

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, access to enantiomerically pure (4R)- and (4S)-4-methylpiperidin-2-one is paramount for their successful application in drug discovery. While various methods exist for the synthesis of piperidinones, asymmetric synthesis is crucial for obtaining the desired enantiopure building blocks.

One effective strategy involves the asymmetric alkylation of a chiral N-protected piperidin-2-one. This approach, analogous to the synthesis of related substituted lactams, provides excellent stereocontrol. Below is a detailed protocol for the synthesis of the (4S)-enantiomer, which can be adapted to produce the (4R)-enantiomer by selecting the appropriate chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (S)-4-Methylpiperidin-2-one

This protocol is adapted from established methods for the asymmetric synthesis of substituted piperidinones.[5]

Step 1: Synthesis of (R)-1-(1-Phenylethyl)piperidin-2-one

-

To a solution of δ-valerolactone (1.0 eq) in a suitable solvent such as toluene, add (R)-(+)-1-phenylethylamine (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (R)-1-(1-phenylethyl)piperidin-2-one.

Step 2: Asymmetric Methylation

-

Dissolve (R)-1-(1-phenylethyl)piperidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), and stir the mixture for 1 hour at -78 °C to form the chiral enolate.

-

Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2-3 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the diastereomeric mixture of (4S)- and (4R)-1-((R)-1-phenylethyl)-4-methylpiperidin-2-one, with the (4S)-diastereomer being the major product due to the directing effect of the chiral auxiliary.

Step 3: Deprotection to Yield (S)-4-Methylpiperidin-2-one

-

Dissolve the methylated product from Step 2 in a suitable solvent, such as methanol.

-

Add a palladium catalyst, such as 10% Pd/C, and subject the mixture to hydrogenolysis under a hydrogen atmosphere.

-

After the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography to obtain enantiomerically enriched (S)-4-methylpiperidin-2-one.

Figure 1. Workflow for the asymmetric synthesis of (S)-4-Methylpiperidin-2-one.

The this compound Scaffold in Drug Design: Case Studies

The true measure of a privileged structure is its successful application in the development of clinical candidates. While a marketed drug with the precise this compound scaffold remains to be identified, several advanced clinical candidates and approved drugs feature closely related piperidinone or methyl-substituted piperidine cores, demonstrating the value of this structural motif.

Case Study 1: Piperidinone-Based MDM2-p53 Inhibitors

The interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor p53 is a critical target in oncology. Inhibition of this protein-protein interaction can restore p53 function and induce apoptosis in cancer cells. Researchers at Amgen developed a series of potent piperidinone-based MDM2 inhibitors, including AMG 232, which has advanced to clinical trials.[6]

While AMG 232 itself does not contain the 4-methyl substitution, the co-crystal structure of a related piperidinone inhibitor bound to MDM2 provides invaluable insight into how this scaffold engages its target.[6] The piperidinone core serves as a rigid scaffold to orient the key pharmacophoric groups into the binding pockets of MDM2, mimicking the binding of p53.

| Compound | Target | Key Structural Feature | Status |

| AMG 232 | MDM2-p53 | Piperidinone Core | Clinical Trials[6] |

| Related Analogs | MDM2-p53 | 6-Methyl Substitution | Preclinical[7] |

The SAR studies on these piperidinone inhibitors revealed that substitutions on the piperidinone ring can significantly impact potency and pharmacokinetic properties. For instance, a 6-methyl substitution was found to be equipotent to the unsubstituted analog in both biochemical and cellular assays.[7] This highlights that strategic methylation on the piperidinone ring is a viable strategy for modulating activity and properties.

References

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel 4-Methylpiperidin-2-one Derivatives: A Guide to Strategy and Execution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 4-Methylpiperidin-2-one Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over twenty classes of pharmaceuticals, from anticancer agents to antipsychotics.[1][2] Within this privileged scaffold, the piperidin-2-one (or δ-valerolactam) substructure offers a unique combination of rigidity, hydrogen bonding capabilities, and synthetic versatility. The introduction of a methyl group at the C4 position adds a critical stereocenter and a lipophilic contact point, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, moving beyond simple protocols to explain the underlying strategic decisions that drive successful drug discovery campaigns. We will explore robust synthetic routes, from classical hydrogenation to modern asymmetric methods, and detail the characterization and derivatization strategies essential for building and validating a diverse chemical library.

Core Synthetic Strategies: A Retrosynthetic Analysis

The construction of the this compound core can be approached from several distinct retrosynthetic pathways. The choice of strategy is often dictated by the availability of starting materials, the need for stereochemical control, and the desired scale of the synthesis. The primary disconnections involve either the formation of the C-N bond via cyclization or the reduction of a pre-formed heterocyclic ring.

Caption: Core Retrosynthetic Strategies for this compound.

Method A: Catalytic Hydrogenation of 4-Methyl-2-pyridone

The most direct and atom-economical approach to the saturated lactam is the catalytic hydrogenation of the corresponding 4-methyl-2-pyridone. This method is well-suited for large-scale synthesis due to its simplicity. However, the aromatic nature of the pyridine ring necessitates the use of potent catalysts and often requires elevated pressures.[3]

Causality Behind Experimental Choices:

-

Catalyst Selection: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective, albeit expensive, choice for this transformation. It operates under relatively mild conditions compared to other catalysts.[3][4] Rhodium-based catalysts, such as Rh₂O₃, have also emerged as powerful alternatives, capable of reducing functionalized pyridines under mild conditions (5 bar H₂, 40 °C).[5] The choice of catalyst can influence selectivity, especially if other reducible functional groups are present in more complex derivatives.

-

Solvent System: Glacial acetic acid is a common solvent as it protonates the pyridine nitrogen, activating the ring towards reduction.[3][4] For rhodium catalysts, trifluoroethanol (TFE) has been shown to be highly effective.[5]

-

Pressure and Temperature: While some reductions can be achieved at room temperature, pressures ranging from 50 to 70 bar are typically required to drive the reaction to completion in a reasonable timeframe.[3] The exothermicity of the reaction should be monitored, especially on a larger scale.

Experimental Protocol: Hydrogenation using PtO₂

This protocol is a representative example for the synthesis of the core scaffold.

Materials:

-

4-Methyl-2-pyridone

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Methanol

-

Diethyl Ether

-

Sodium Bicarbonate (Saturated Solution)

-

Magnesium Sulfate (Anhydrous)

Equipment:

-

Parr Hydrogenation Apparatus or a similar high-pressure reactor

-

Magnetic Stirrer

-

Büchner Funnel with Celite® pad

-

Rotary Evaporator

Procedure:

-

Vessel Charging: In a suitable high-pressure reaction vessel, add 4-methyl-2-pyridone (1.0 eq) and PtO₂ catalyst (0.5-1 mol%).

-

Solvent Addition: Carefully add glacial acetic acid to the vessel (sufficient to create a 0.1-0.5 M solution).

-

Hydrogenation: Seal the vessel, place it in the hydrogenation apparatus, and purge the system three times with nitrogen, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the vessel to 50-70 bar with hydrogen and begin vigorous stirring. The reaction is typically run at room temperature for 4-8 hours.[3]

-

Monitoring: Reaction completion can be monitored by withdrawing a small aliquot (after careful depressurization) and analyzing by TLC or GC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Neutralization: Redissolve the residue in diethyl ether and slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction and Drying: Separate the layers and extract the aqueous phase twice more with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purification: The product can be further purified by flash column chromatography or recrystallization.

| Parameter | Condition | Rationale | Reference |

| Catalyst | PtO₂ (Adams' catalyst) | High activity for pyridine ring reduction. | [3][4] |

| Rh₂O₃ | Effective for functionalized pyridines under milder conditions. | [5] | |

| Solvent | Glacial Acetic Acid | Activates the pyridine ring via protonation. | [3] |

| Pressure | 50-70 bar | Overcomes the aromaticity of the pyridine ring. | [3] |

| Temperature | Room Temperature to 40°C | Balances reaction rate with safety and selectivity. | [3][5] |

Table 1: Comparative analysis of typical catalytic hydrogenation conditions.

Method B: Asymmetric Synthesis Strategies

For drug development, controlling the stereochemistry at the C4 position is paramount. Asymmetric synthesis provides access to enantiomerically pure derivatives, which is crucial for studying structure-activity relationships (SAR). A proven strategy involves the use of a chiral auxiliary to direct a diastereoselective alkylation.

This approach, adapted from the synthesis of related chiral piperidinones, uses a readily available chiral auxiliary derived from an amino acid.[6]

Caption: Workflow for auxiliary-controlled asymmetric synthesis.

Experimental Protocol: Diastereoselective Methylation

This protocol outlines the key steps for introducing the methyl group stereoselectively.

Procedure Outline:

-

Auxiliary Attachment: Couple δ-valerolactam with a suitable chiral auxiliary (e.g., one derived from D-phenylglycinol) to form the N-substituted piperidin-2-one.[6]

-

Enolate Formation: Cool the substrate to -78 °C in an anhydrous solvent like THF. Add a strong, non-nucleophilic base such as sec-butyllithium (s-BuLi) dropwise to generate the chiral enolate. The stoichiometry of the base is critical, especially if other acidic protons (like a hydroxyl group on the auxiliary) are present.[6]

-

Diastereoselective Alkylation: Introduce an electrophilic methyl source, such as methyl iodide, to the enolate solution at -78 °C. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Quenching and Work-up: After the reaction is complete, quench with a proton source (e.g., saturated ammonium chloride solution) and perform a standard aqueous work-up and extraction.

-

Purification and Auxiliary Cleavage: The diastereomers can be separated by flash chromatography.[6] The chiral auxiliary is then cleaved under appropriate conditions (e.g., hydrolysis or hydrogenolysis) to yield the enantiomerically enriched this compound.

Trustworthiness and Self-Validation: The diastereomeric excess (d.e.) of the product after alkylation must be determined using chiral HPLC or NMR spectroscopy with a chiral shift reagent. This step validates the effectiveness of the chiral auxiliary and the reaction conditions. The absolute configuration is typically confirmed by X-ray crystallography of a suitable derivative.[6]

Derivatization for Library Development

With the core scaffold in hand, the next phase is to generate a library of novel derivatives for biological screening. The most accessible handle for derivatization is the lactam nitrogen.

N-Substitution Reactions:

-

N-Alkylation/N-Benzylation: The lactam nitrogen can be deprotonated with a strong base like sodium hydride (NaH) in an aprotic polar solvent (e.g., DMF or THF), followed by the addition of an alkyl or benzyl halide.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to attach various aryl or heteroaryl groups, significantly expanding the chemical space.

-

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine or pyridine yields N-acyl or N-sulfonyl derivatives, which can act as hydrogen bond acceptors and modulate solubility.[7]

A general procedure for N-substitution is detailed in the synthesis of related pyrido[2,3-d]pyrimidine derivatives, where a chloro-derivative is treated with a series of amines.[8] This highlights the robustness of nucleophilic substitution at a heterocyclic nitrogen.

Spectroscopic Characterization

Unambiguous structural confirmation is essential. The following table summarizes the expected spectroscopic data for the parent this compound scaffold.

| Technique | Signal / Peak | Description and Rationale |

| ¹H NMR | ~3.2 ppm (m, 2H) | Protons on C6, adjacent to the nitrogen (N-CH₂). |

| ~2.4 ppm (m, 2H) | Protons on C3, adjacent to the carbonyl (C(=O)-CH₂). | |

| ~1.2-1.9 ppm (m, 3H) | Protons on C4 and C5. The C4 proton (CH) will be a complex multiplet. | |

| ~1.0 ppm (d, 3H) | Doublet for the methyl group protons at C4 (CH-CH₃). | |

| Broad singlet | NH proton of the lactam, chemical shift is solvent-dependent. | |

| ¹³C NMR | ~175 ppm | Carbonyl carbon (C2). |

| ~42 ppm | C6 carbon, adjacent to nitrogen. | |

| ~30-35 ppm | C3, C4, and C5 carbons. | |

| ~20 ppm | Methyl carbon at C4. | |

| IR (KBr) | ~1650 cm⁻¹ | Strong absorption due to the amide C=O stretch (lactam). |

| ~3200 cm⁻¹ | Broad absorption due to the N-H stretch. | |

| Mass Spec (EI) | M⁺ at m/z = 113.16 | Molecular ion peak corresponding to the formula C₆H₁₁NO.[9] |

Table 2: Key spectroscopic data for the this compound core. Note: Chemical shifts (ppm) are approximate and can vary based on solvent and substitution.

Biological Significance and Future Outlook

Piperidinone derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][7][10][11] Specifically, derivatives have been developed as inhibitors of IκB kinase (IKKβ) for inflammation and cancer[2] and as potent antiproliferative agents.[7][12] The 4-methyl substitution provides a key vector for exploring the hydrophobic pockets of target proteins, potentially enhancing potency and selectivity. For instance, in EZH2 inhibitors, a piperidine ring fits into a narrow hydrophobic channel, and substituents are crucial for optimizing interactions.[13]

The future of this scaffold lies in its application in diversity-oriented synthesis and its use as a building block for more complex molecules like spiro-heterocycles.[2][7] The development of novel, highly efficient, and stereoselective synthetic methodologies will continue to be a primary focus, enabling the rapid exploration of SAR and the identification of next-generation therapeutic agents.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Piperidinone, 4-methyl-, (4R)- | C6H11NO | CID 22872594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. WO2009033689A1 - Piperidone derivatives and medical uses thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Piperidinone Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidinone nucleus, a six-membered heterocyclic ketone, stands as a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold."[1][2] This designation stems from its frequent appearance in a multitude of pharmacologically active compounds and its ability to serve as a versatile template for the synthesis of drugs targeting a wide array of diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacological relevance of the piperidinone core. It delves into the synthetic strategies for derivatization, explores its diverse therapeutic applications with a focus on anticancer and neuroprotective activities, and elucidates the underlying mechanisms of action. Furthermore, this guide presents detailed experimental protocols, structure-activity relationship (SAR) analyses, and future perspectives, offering valuable insights for professionals engaged in the intricate process of drug design and development.

Introduction: The Chemical and Pharmacological Significance of the Piperidinone Core

The piperidine ring is a fundamental structural motif found in numerous pharmaceuticals and natural alkaloids.[1][2] The introduction of a ketone functionality to this saturated heterocycle creates the piperidinone scaffold, a modification that significantly enhances its chemical versatility and biological activity.

1.1 A "Privileged Scaffold": The Rationale

The piperidinone nucleus owes its "privileged" status to a combination of key physicochemical properties:

-

Structural Rigidity and Conformational Control: The cyclic nature of the piperidinone ring imparts a degree of rigidity, which helps in orienting substituents in specific spatial arrangements for optimal interaction with biological targets.[5]

-

Synthetic Accessibility: The piperidinone core can be synthesized through various established chemical reactions, including the Mannich reaction, making it an attractive starting point for the generation of diverse chemical libraries.[3][6]

-

Hydrogen Bonding Capabilities: The presence of the nitrogen atom and the carbonyl group allows for hydrogen bond donor and acceptor interactions, which are crucial for molecular recognition and binding to protein targets.[7]

-

Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates.[7]

These attributes make the piperidinone scaffold a highly valuable building block in the design of novel therapeutic agents.

Key Therapeutic Applications & Mechanisms of Action

The versatility of the piperidinone nucleus is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[3][8]

2.1 Oncology: A Prolific Source of Anticancer Agents

Piperidinone-containing compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[9][10] Many of these compounds function as curcumin mimics, leveraging the 3,5-bis(ylidene)-4-piperidone scaffold to overcome the poor bioavailability of natural curcumin while retaining its potent anticancer properties.[11]

-

Mechanism of Action: Multi-Targeting Effects

The anticancer activity of piperidinone derivatives is often multifactorial, involving the modulation of several key signaling pathways implicated in cancer progression:

-

Induction of Apoptosis: Many piperidinone compounds induce programmed cell death (apoptosis) in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2.[12]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G1 or G2/M phase.[9]

-

Inhibition of Topoisomerase IIα: Some derivatives act as inhibitors of topoisomerase IIα, an enzyme essential for DNA replication in rapidly dividing cells.[13] Inhibition of this enzyme leads to DNA strand breaks and ultimately, cell death.[13]

-

Anti-Angiogenesis: Certain piperidinone curcuminoids have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that are critical for tumor growth and metastasis.[9]

-

Suppression of NF-κB Signaling: The NF-κB signaling pathway plays a crucial role in cancer development, and its suppression by piperidinone derivatives like EF24 contributes to their anticancer effects.[14]

Signaling Pathway: Piperidinone-Mediated Apoptosis Induction

Caption: Simplified pathway of apoptosis induction by piperidinone derivatives.

2.2 Neurodegenerative Disorders: A Scaffold for Neuroprotection

Piperidine-containing compounds, including those derived from the natural alkaloid piperine, have demonstrated significant neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16]

-

Mechanism of Action: Combating Neurotoxicity and Inflammation

The neuroprotective mechanisms of piperidinone-related compounds are multifaceted:

-

Anti-inflammatory Effects: In models of Parkinson's disease, piperine has been shown to reduce the activation of microglia and the expression of pro-inflammatory cytokines like IL-1β.[17]

-

Antioxidant Properties: These compounds can mitigate oxidative stress, a key factor in neuronal damage, by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes through pathways like Nrf2/keap1.[17][18]

-

Anti-apoptotic Activity: Piperine can protect dopaminergic neurons by maintaining the balance of Bcl-2/Bax, thereby preventing apoptosis.[17]

-

Modulation of Neuronal Signaling: Piperine has been found to inhibit synchronized calcium oscillations in hippocampal neurons and suppress presynaptic glutamate release, which can be neuroprotective against glutamate-induced excitotoxicity.[16]

2.3 Antimicrobial and Antiviral Activity

Derivatives of the piperidinone nucleus have shown a wide range of antimicrobial activities, including antibacterial and antifungal properties.[19] Some compounds have exhibited potency against both Gram-positive and Gram-negative bacteria, with efficacy comparable to or greater than standard antibiotics.[13] Additionally, certain piperidinone derivatives have been investigated for their antiviral potential, including activity against SARS-CoV-2.[13]

2.4 Other Therapeutic Areas

The pharmacological relevance of the piperidinone scaffold extends to other areas as well:

-

Antidiabetic: Piperidinone-constrained phenethylamines have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target for the treatment of type 2 diabetes.[5][20]

-

Analgesic and Anticonvulsant: The piperidine core is present in many analgesic compounds, and derivatives like piperine have shown anticonvulsant effects, partly through the inhibition of Na+ channels.[19][21]

Synthetic Strategies and Methodologies

The synthesis of piperidinone derivatives is well-established, with the Mannich reaction being a cornerstone technique.[3][6] This multicomponent reaction typically involves the condensation of an aldehyde, an amine (or ammonia), and a ketone to form the β-amino carbonyl scaffold of the piperidinone ring.[6]

Experimental Workflow: Synthesis of a Representative Piperidinone Derivative

Caption: General workflow for the synthesis of a 2,6-diaryl-4-piperidone via the Mannich reaction.

Detailed Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol is a representative example based on established methodologies for the Mannich reaction.[19]

Materials:

-

Ethyl methyl ketone

-

Substituted aromatic aldehydes (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol

-

Thiosemicarbazide

-

Concentrated Hydrochloric Acid (catalyst)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Thin-Layer Chromatography (TLC) apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Melting point apparatus

-

NMR, IR, and Mass Spectrometers for characterization

Step-by-Step Procedure:

-

Condensation (Mannich Reaction):

-

In a round-bottom flask, combine equimolar amounts of ethyl methyl ketone, the desired aromatic aldehyde, and a second substituted aromatic aldehyde.

-

Add ammonium acetate to the mixture.

-

Dissolve the reactants in ethanol.

-

Heat the mixture to reflux and stir for the required duration (typically 2-4 hours), monitoring the reaction progress by TLC.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.

-

-

Characterization:

-

Determine the melting point of the purified compound.

-

Confirm the structure of the synthesized piperidone using spectroscopic techniques such as IR, 1H NMR, and Mass Spectrometry.

-

-

Self-Validation:

-

The identity and purity of the final compound are validated by comparing the obtained spectral data with expected values and by ensuring a sharp melting point. The disappearance of starting material spots and the appearance of a single product spot on the TLC plate indicate a successful reaction.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidinone derivatives can be finely tuned by modifying the substituents at various positions on the heterocyclic ring.[5] SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.[22]

Key Structural Modifications and Their Impact:

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference(s) |

| N1 (Nitrogen) | Alkyl, Aryl, Acyl groups | Significantly influences lipophilicity and can modulate interactions with the target protein. For instance, in DPP-4 inhibitors, replacing a phenyl with a benzyl group had minimal impact, while more complex linkers dramatically improved potency. | [5] |

| C3 and C5 | Arylidene groups (e.g., -CH=Ar) | Crucial for the anticancer activity of curcuminoid mimics. Halogenation of the aryl rings can enhance antiproliferative effects. | [9] |

| C2 and C6 | Aryl groups | The nature and substitution pattern of these aryl rings are critical for activity. In anticancer agents, different aryl groups led to varying levels of cytotoxicity against cancer cell lines. | [10] |

| C6 (Piperidine) | Small alkyl or trifluoromethyl groups | In GnRH antagonists, small groups at the C6 position were tolerated, and a trifluoromethyl group was found to reduce clearance and increase oral bioavailability. | [22] |

Future Perspectives and Conclusion

The piperidinone nucleus continues to be a highly valuable and versatile scaffold in the quest for novel therapeutics.[3][8] Its proven success in yielding compounds with potent anticancer, neuroprotective, and antidiabetic properties ensures its continued prominence in medicinal chemistry.[9][17][20]

Future research directions are likely to focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective piperidinone-based inhibitors for specific targets.

-

Novel Delivery Systems: Developing strategies to improve the bioavailability and targeted delivery of promising piperidinone compounds, particularly for anticancer applications.

-

Combination Therapies: Investigating the synergistic effects of piperidinone derivatives when used in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of Piperidone Moiety in Pharmaceutical Chemistry: a Review - Neliti [neliti.com]

- 9. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical synthesis pathways for 4-Methylpiperidin-2-one

An In-depth Technical Guide to the Theoretical Synthesis of 4-Methylpiperidin-2-one

Abstract

This compound, a δ-lactam, serves as a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis is a subject of significant interest for researchers engaged in the development of novel pharmaceuticals and functional polymers. This technical guide provides a comprehensive overview of the principal theoretical pathways for the synthesis of this compound, designed for an audience of researchers, chemists, and drug development professionals. We delve into three primary synthetic strategies: the catalytic hydrogenation of 4-methyl-2-pyridone, the Beckmann rearrangement of 4-methylcyclopentanone oxime, and the intramolecular cyclization of 5-amino-3-methylpentanoic acid derivatives. Each pathway is analyzed from a mechanistic perspective, with an emphasis on the rationale behind experimental choices, reaction conditions, and potential challenges. The guide includes detailed protocols, comparative data tables, and workflow diagrams to provide a self-validating and authoritative resource for the synthesis of this important molecule.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] The introduction of a carbonyl group at the 2-position to form a δ-lactam, as in piperidin-2-one, creates a versatile intermediate with distinct chemical properties. The further addition of a methyl group at the 4-position introduces a chiral center (unless a racemic mixture is used or produced), which is of paramount importance in modern drug design for optimizing target binding and pharmacokinetic profiles. This compound is therefore a valuable building block for creating structurally diverse and biologically active molecules. The development of efficient, scalable, and stereoselective synthetic routes to this compound is a key objective in synthetic organic chemistry.

This guide explores the theoretical underpinnings and practical considerations of its synthesis, providing a robust framework for laboratory application.

Pathway I: Catalytic Hydrogenation of 4-Methyl-2-pyridone

The catalytic hydrogenation of a corresponding pyridone precursor represents the most direct and atom-economical approach to synthesizing piperidin-2-one derivatives. This pathway involves the reduction of the aromatic pyridone ring to its saturated lactam counterpart.

Expertise & Rationale

The aromaticity of the pyridine nucleus makes its reduction challenging, often requiring high pressures, elevated temperatures, and potent catalysts.[2] However, the 2-pyridone tautomer exists in equilibrium with its 2-hydroxypyridine form, which can influence the reactivity of the ring system. The selection of an appropriate catalyst is critical to achieve high conversion and selectivity without over-reduction of the lactam carbonyl group. Platinum and rhodium-based catalysts are frequently employed for this transformation, often in an acidic solvent like glacial acetic acid, which protonates the ring nitrogen, enhancing its susceptibility to hydrogenation.[3]

Workflow and Mechanism

The hydrogenation process involves the heterogenous catalysis where hydrogen gas adsorbs onto the surface of a metal catalyst (e.g., PtO₂, Rh₂O₃). The pyridone substrate also coordinates to the metal surface, facilitating the stepwise addition of hydrogen atoms across the double bonds of the ring until it is fully saturated.

Caption: Catalytic Hydrogenation Workflow.

Comparative Data for Pyridine Hydrogenation

The choice of catalyst and conditions significantly impacts the reaction's efficiency. Below is a summary of typical conditions used for the hydrogenation of various pyridine derivatives.

| Catalyst | Pressure (bar) | Temperature | Solvent | Typical Yield | Reference |

| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp. | Glacial Acetic Acid | Good to Excellent | [2] |

| Rh₂O₃ | 5 | 40 °C | 2,2,2-Trifluoroethanol (TFE) | High | [4] |

| Ruthenium Dioxide | High | High | Various | Good | [3] |

Experimental Protocol (General)

-

Catalyst Preparation: In a high-pressure hydrogenation vessel, add 4-methyl-2-pyridone (1.0 eq) and the chosen solvent (e.g., glacial acetic acid).

-

Reaction Setup: Carefully add the catalyst (e.g., PtO₂, 0.5-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the target pressure (e.g., 50 bar H₂).

-

Reaction Monitoring: Stir the mixture vigorously at the specified temperature (e.g., room temperature or 40 °C) for the required duration (typically 4-24 hours). Monitor the reaction's progress by analyzing aliquots via TLC or GC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

Pathway II: Beckmann Rearrangement of 4-Methylcyclopentanone Oxime